molecular formula C12H18ClNO3S B15110464 [(3-Butoxy-4-chlorophenyl)sulfonyl]dimethylamine

[(3-Butoxy-4-chlorophenyl)sulfonyl]dimethylamine

Cat. No.: B15110464
M. Wt: 291.79 g/mol
InChI Key: PSIPPBVUNQEDPQ-UHFFFAOYSA-N
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Description

[(3-Butoxy-4-chlorophenyl)sulfonyl]dimethylamine is an organic compound characterized by the presence of a butoxy group, a chlorophenyl group, and a sulfonyl group attached to a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Butoxy-4-chlorophenyl)sulfonyl]dimethylamine typically involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-Butoxy-4-chlorophenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonamides.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides.

Scientific Research Applications

[(3-Butoxy-4-chlorophenyl)sulfonyl]dimethylamine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Studied for its interactions with biological macromolecules and potential biological activity.

    Industrial Applications: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Butoxy-4-chlorophenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The butoxy and chlorophenyl groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Butoxy-4-chlorophenyl)sulfonyl]morpholine
  • [(3-Butoxy-4-chlorophenyl)sulfonyl]piperazine
  • [(3-Butoxy-4-chlorophenyl)sulfonyl]pyrazole

Uniqueness

[(3-Butoxy-4-chlorophenyl)sulfonyl]dimethylamine is unique due to the presence of the dimethylamine moiety, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H18ClNO3S

Molecular Weight

291.79 g/mol

IUPAC Name

3-butoxy-4-chloro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H18ClNO3S/c1-4-5-8-17-12-9-10(6-7-11(12)13)18(15,16)14(2)3/h6-7,9H,4-5,8H2,1-3H3

InChI Key

PSIPPBVUNQEDPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl

Origin of Product

United States

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